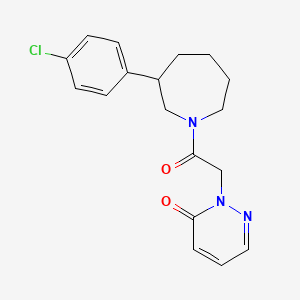

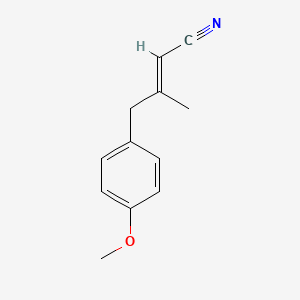

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound likely involves several steps. While I don’t have specific papers on this exact compound, I can provide insights based on general principles. A plausible synthetic route might include boron-based coupling reactions (such as Suzuki–Miyaura coupling) or radical-based methods . Further experimental details would be needed to confirm the exact procedure.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition:

- The compound shows potential as a corrosion inhibitor. Studies on similar molecules, like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, reveal their effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency increases with concentration but decreases with rising temperature. Such compounds act through mixed-type inhibition and adhere to metal surfaces following Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Synthesis of Complex Heterocyclic Structures:

- Compounds involving furan and thiophene rings are crucial in synthesizing diverse heterocyclic structures. For example, studies on reactions of formylfurancarboxylates with ethylene glycol and subsequent reduction with lithium aluminum hydride have led to the formation of various (1,3-dioxolan-2-yl)furancarboxylates, which are significant in organic chemistry (Pevzner, 2001).

Antimicrobial Activities:

- Synthesis of novel heterocyclic compounds containing sulfonamido moieties based on thiophene and furan derivatives has shown promising antimicrobial activities. The synthesized compounds exhibit significant inhibitory effects against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor Applications:

- Certain derivatives of thiophene and furan sulfonamides have demonstrated potent antitumor properties. The synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, for instance, has led to compounds showing higher activity against liver, colon, and lung cancer cell lines compared to standard drugs like doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Development and Design:

- Heterocyclic compounds containing oxygen and sulfur, such as furans and thiophenes, are crucial in drug discovery and design. They serve as key building blocks and are used both as intact scaffolds within drugs and as synthons for non-aromatic structural moieties. This versatility makes them invaluable in medicinal chemistry (Sperry & Wright, 2005).

Eigenschaften

IUPAC Name |

5-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c15-13-5-6-14(21-13)22(18,19)17-9-10-3-4-11(16-8-10)12-2-1-7-20-12/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNVFOKDILQCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

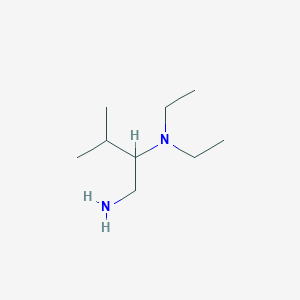

![Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone](/img/structure/B2713940.png)

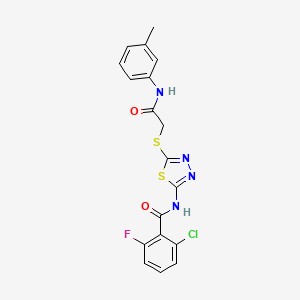

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2713942.png)

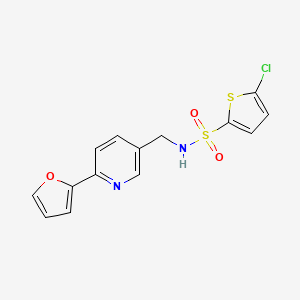

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)

![2-Methyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2713949.png)

![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/no-structure.png)